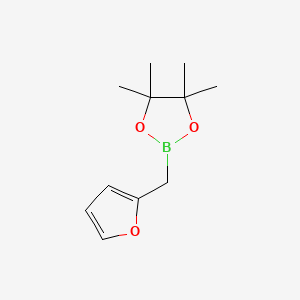
(4-Methylpyridazin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpyridazin-3-yl)methanol is an organic compound with the molecular formula C6H8N2O It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridazin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridazine and formaldehyde.
Reaction Conditions: The reaction is carried out under mild conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of formaldehyde to the pyridazine ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Purification: Implementing large-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylpyridazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces (4-Methylpyridazin-3-yl)aldehyde or (4-Methylpyridazin-3-yl)carboxylic acid.
Reduction: Yields (4-Methylpyridazin-3-yl)amine.
Substitution: Results in halogenated derivatives of this compound.
Applications De Recherche Scientifique
(4-Methylpyridazin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Methylpyridazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The pyridazine ring can interact with nucleic acids or proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylpyridazin-4-yl)methanol: Similar structure but with different positioning of the methyl group.
(4-Methylpyridazin-3-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(4-Methylpyridazin-3-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
(4-Methylpyridazin-3-yl)methanol is unique due to its specific positioning of the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(4-methylpyridazin-3-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-7-8-6(5)4-9/h2-3,9H,4H2,1H3 |
Clé InChI |
MXZXBELZDQVRJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


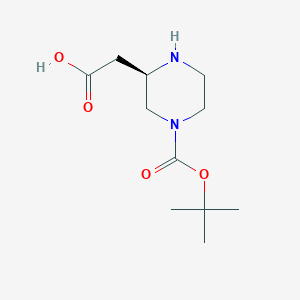
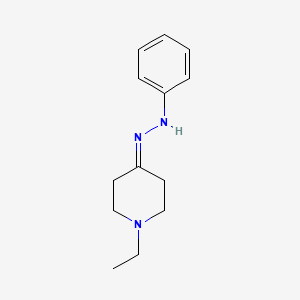
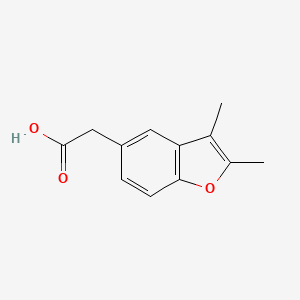
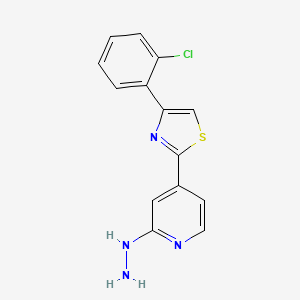
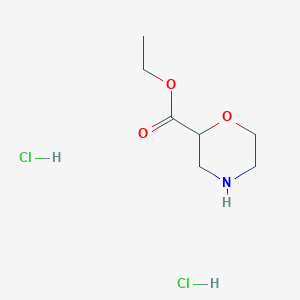
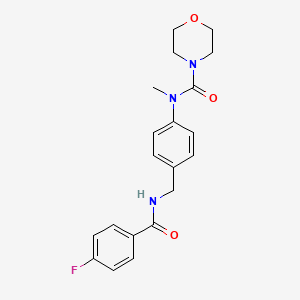
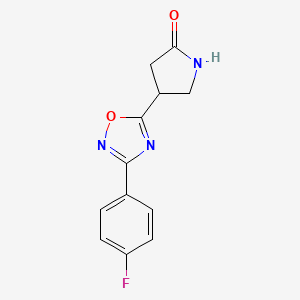

![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
![2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B11776440.png)
